Ethaselen
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethaselen is synthesized through a multi-step process involving the reaction of 2-aminobenzoselenazole with ethylene dibromide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethaselen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diselenides, which are compounds containing a selenium-selenium bond.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include diselenides, reduced forms of this compound, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
Ethaselen exerts its effects primarily by inhibiting thioredoxin reductase, an enzyme that reduces thioredoxin and plays a key role in maintaining the redox balance within cells. By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to increased levels of reactive oxygen species and subsequent apoptosis (programmed cell death) in cancer cells . The molecular targets and pathways involved include the thioredoxin system, mitochondrial pathways, and various signaling cascades that regulate cell survival and apoptosis .
Comparison with Similar Compounds
Ethaselen belongs to the class of organoselenium compounds, which are known for their unique chemical properties and biological activities. Similar compounds include:
Selenocysteine: An amino acid that contains selenium and is incorporated into proteins as a selenoprotein.
Selenomethionine: Another selenium-containing amino acid that is used as a dietary supplement and has potential anticancer properties.
Selenite and Selenate: Inorganic selenium compounds that have been studied for their chemopreventive and therapeutic effects.
Uniqueness of this compound: What sets this compound apart from other selenium compounds is its specific inhibition of thioredoxin reductase and its ability to reverse drug resistance in cancer cells. This makes it a promising candidate for developing new anticancer therapies .
Properties
CAS No. |
217798-39-5 |
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Molecular Formula |
C16H12N2O2Se2 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2-[2-(3-oxo-1,2-benzoselenazol-2-yl)ethyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C16H12N2O2Se2/c19-15-11-5-1-3-7-13(11)21-17(15)9-10-18-16(20)12-6-2-4-8-14(12)22-18/h1-8H,9-10H2 |
InChI Key |
SFFSGPCYJCMDJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)CCN3C(=O)C4=CC=CC=C4[Se]3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)CCN3C(=O)C4=CC=CC=C4[Se]3 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1,2-bis(1,2-benzisoselenazolone-3(2H)-ketone))ethane BBSKE cpd ethaselen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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